(+)-Eudesmin

Catalog No.
S1790065
CAS No.
29106-36-3
M.F
C22H26O6
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Eudesmin

CAS Number

29106-36-3

Product Name

(+)-Eudesmin

IUPAC Name

(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1

InChI Key

PEUUVVGQIVMSAW-RZTYQLBFSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC

(+)-Eudesmin is a lignan.
(+)-Eudesmin has been reported in Laurelia novae-zelandiae, Raulinoa echinata, and other organisms with data available.
RN refers to (1R-(1alpha,3aalpha,4alpha,6aalpha))-isomer; structure given in first source; very similar to pinoresinol

(+)-Eudesmin is a highly purified, non-phenolic tetrahydrofurofuranoid lignan predominantly utilized as a premium analytical standard and bioactive reference material in pharmacological research. Structurally characterized as the fully methylated derivative of (+)-pinoresinol, it possesses a molecular weight of 386.44 g/mol and exhibits a melting point of 107–108 °C [1]. In procurement contexts, (+)-eudesmin is selected for its defined stereochemistry and high lipophilicity, which are critical for reproducible in vitro assays targeting neuroprotection, inflammation, and cytochrome/UGT metabolic pathways. Unlike crude plant extracts or unstandardized lignan mixtures, procurement of pure (+)-eudesmin ensures lot-to-lot consistency, eliminating the multi-component variability that frequently compromises downstream assay validation and formulation studies [2].

Research Fit

1
Chiral control workflow — pure (+)-enantiomer for stereochemical attribution studies
2
MAPK/PKC/PKA pathway assay — reported neuritogenic signaling context
3
Inflammatory pathway screening — TNF-α modulation in macrophage models
4
Cell-model endpoint review — neurite outgrowth and cytoprotection endpoints

Substituting pure (+)-eudesmin with crude Magnolia extracts (e.g., NDC-052) or closely related unmethylated precursors like (+)-pinoresinol introduces severe analytical and stability liabilities. Crude extracts contain variable ratios of competing lignans—such as magnolin and fargesin—which convolute target-specific kinetic data, particularly in precise Drug-Drug Interaction (DDI) profiling where off-target enzyme inhibition must be minimized [1]. Furthermore, utilizing unmethylated analogs like pinoresinol introduces reactive phenolic hydroxyl groups that are susceptible to oxidative degradation in aqueous assay buffers [2]. For buyers requiring strict baseline stability and unambiguous target engagement in cellular models, only the fully methylated, stereopure (+)-eudesmin provides the necessary chemical inertness and reproducible lipophilicity.

Substitution Risk

(+)-Eudesmin
In-class TFL analog
Target compound Reported TNF-α inhibition IC50 = 51 µM; defined potency rank within tested set
Analog risk Cytokine-modulation potency may differ; rank cannot be inferred from structural similarity
Target compound Clean CYP inhibition profile at 100 µM across eight major isoforms
Analog risk Metabolic-enzyme selectivity may shift; fargesin is a mechanism-based CYP inhibitor
Target compound 100% (+)-antipode; enantiomeric identity confirmed by chiral HPLC
Analog risk Racemic or (-)-enantiomer preparations may not reproduce reported bioactivity

Anti-Inflammatory Potency in Macrophage Assays

In head-to-head in vitro evaluations using LPS-stimulated RAW264.7 murine macrophages, (+)-eudesmin demonstrated the strongest inhibition of TNF-α production among closely related tetrahydrofurofuranoid lignans. The IC50 for (+)-eudesmin was quantified at 51 µM, outperforming both magnolin and lirioresinol-B dimethylether evaluated under identical assay conditions [1]. This quantitative advantage establishes (+)-eudesmin as the preferred positive control for standardizing anti-inflammatory screening platforms.

Evidence DimensionTNF-α production inhibition (IC50)
Target Compound DataIC50 = 51 µM
Comparator Or BaselineMagnolin and Lirioresinol-B dimethylether (Weaker activity, >51 µM)
Quantified Difference(+)-Eudesmin exhibited the lowest IC50 (highest potency) in the tested lignan cohort.
ConditionsLPS-stimulated RAW264.7 murine macrophages.

For assay developers, selecting the most potent lignan standard ensures a wider dynamic range and higher sensitivity when benchmarking new anti-inflammatory drug candidates.

TNF-α inhibition
Head-to-head
IC50 = 51 µM
Reported rank: strongest among three co-isolated lignans tested
LPS-stimulated RAW264.7 macrophage assay

UGT1A1 Inhibition Specificity in DDI Profiling

For metabolic clearance and DDI studies, pure (+)-eudesmin provides precise inhibitory kinetics that crude mixtures cannot match. (+)-Eudesmin specifically inhibits UGT1A1 with an IC50 of 24.3 µM, while showing negligible inhibition toward other major UGT isoforms (UGT1A4, UGT2B7) and major CYP enzymes [1]. In contrast, utilizing a crude Magnolia extract (NDC-052) yields a mixed IC50 of 38.1 µg/mL and introduces multi-enzyme confounding variables due to the presence of other lignans.

Evidence DimensionUGT1A1 inhibition specificity
Target Compound DataIC50 = 24.3 µM (specific to UGT1A1)
Comparator Or BaselineCrude Magnolia extract NDC-052 (IC50 = 38.1 µg/mL)
Quantified DifferencePure molar kinetics achieved without multi-enzyme confounding from co-extracted lignans.
ConditionsHuman liver microsome UGT1A1 glucuronidation assay.

Procurement of the pure compound is mandatory for regulatory-aligned DDI profiling, as crude mixtures invalidate single-target kinetic modeling.

CYP inhibition profile
Head-to-head
No inhibition at 100 µM
Supports CYP interaction profiling; contrasts with fargesin MBI
8 isoforms; human liver microsomes

Enhanced Stability Through Full Methylation

The structural transition from (+)-pinoresinol to (+)-eudesmin involves the complete methylation of the phenolic hydroxyl groups. This modification reduces the hydrogen bond donor count from 2 in pinoresinol to 0 in (+)-eudesmin [1]. The absence of free phenolic groups significantly mitigates the risk of oxidative degradation during long-term storage in DMSO or aqueous assay buffers, a common liability with unmethylated polyphenols.

Evidence DimensionHydrogen bond donor count and oxidative liability
Target Compound Data0 Hydrogen bond donors (fully methylated)
Comparator Or Baseline(+)-Pinoresinol (2 Hydrogen bond donors)
Quantified Difference100% reduction in reactive phenolic hydroxyls, eliminating primary oxidation sites.
ConditionsStandard laboratory handling and long-term solution storage.

Buyers sourcing reference materials for high-throughput screening or long-term formulation studies will experience fewer lot-failures and degradation artifacts by selecting the fully methylated (+)-eudesmin.

UGT1A1 inhibition
Head-to-head
Ki = 25.7 µM
Supports UGT isoform context review; 7.1-fold weaker than epimagnolin A
Noncompetitive; SN38 glucuronidation probe

Nanomolar Neuroprotection in Cellular Models

(+)-Eudesmin exhibits exceptional potency in neuropharmacological models, specifically in preserving presynaptic function and inducing neurite outgrowth. In PC12 cellular models of amyloid-β (AβO) toxicity, (+)-eudesmin demonstrated significant neuroprotective effects at concentrations as low as 30 nM [1]. This extreme potency allows researchers to drastically reduce the required dosing concentrations compared to standard micromolar antioxidants.

Evidence DimensionEffective concentration for neuroprotection
Target Compound DataActive at 30 nM
Comparator Or BaselineStandard micromolar antioxidant baselines (>1 µM)
Quantified DifferenceOrders-of-magnitude lower effective concentration (nanomolar vs. micromolar).
ConditionsPC12 neuronal models exposed to AβO toxicity.

Achieving activity at 30 nM allows researchers to minimize organic solvent (e.g., DMSO) volumes in delicate neuronal cultures, reducing background cytotoxicity and improving assay reliability.

UGT1A3 inhibition
Head-to-head
Ki = 39.8 µM
Intermediate rank among five TFLs tested
Competitive; CDCA glucuronidation probe
Neuritogenic activity
Class-level
50 µM effective
Supports neurite outgrowth assay context; MAPK, PKC, PKA pathway involvement
PC12 cells; inhibitor panel confirmation
Enantiomeric purity
Class-level
100% (+)-antipode
Supports chiral identity verification; exclusively (+)-enantiomer in planta
Chiral HPLC; Magnolia kobus

Anti-Inflammatory Assay Standardization

Directly leveraging its superior IC50 of 51 µM against TNF-α production, (+)-eudesmin is the optimal positive control for calibrating RAW264.7 macrophage screening platforms, providing a more robust dynamic range than magnolin [1].

Precision Drug-Drug Interaction Profiling

Due to its specific, quantifiable inhibition of UGT1A1 (IC50 = 24.3 µM) without broad CYP interference, it is a critical reference material for evaluating the metabolic liabilities of co-administered therapeutics, replacing confounding crude extracts [2].

Long-Term High-Throughput Screening Libraries

Benefiting from its lack of reactive phenolic hydroxyls (0 H-bond donors), (+)-eudesmin serves as a highly stable, oxidation-resistant lipophilic scaffold for inclusion in long-term HTS compound libraries, outperforming unmethylated analogs like pinoresinol [3].

Neurodegeneration Model Validation

Its ability to induce neurite outgrowth and protect against AβO toxicity at ultra-low concentrations (30 nM) makes it an ideal, low-toxicity reference agent for Alzheimer's disease cellular models, allowing for minimal solvent interference [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Neuroprotection assay studies
Model-response validation context
Oxidative-stress and cell-viability endpoints
Adipogenic differentiation studies
Pathway-target validation context
S6K1 signaling and MSC differentiation endpoints
TNF-α pathway studies
Cytokine-modulation assay context
Inflammatory model-response interpretation
Chiral analytical workflows
Enantiomer-control reference context
HPLC purity and enantiomeric identity verification

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

386.17293854 Da

Monoisotopic Mass

386.17293854 Da

Heavy Atom Count

28

UNII

3TPV0HJ9B0

Wikipedia

(+)-Eudesmin

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